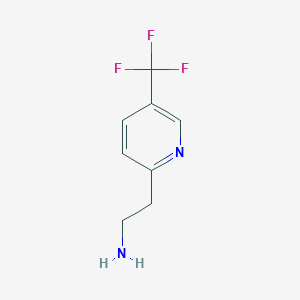

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine. This nomenclature accurately reflects the structural arrangement, beginning with the ethylamine chain attached to the 2-position of the pyridine ring, which bears a trifluoromethyl substituent at the 5-position. The compound is registered under Chemical Abstracts Service number 885277-36-1, providing unambiguous identification in chemical databases worldwide. Alternative systematic names include 2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine and 2-(5-(trifluoromethyl)pyridin-2-yl)ethanamine, demonstrating the flexibility in nomenclature while maintaining structural clarity.

The molecular formula C8H9F3N2 indicates the presence of eight carbon atoms, nine hydrogen atoms, three fluorine atoms, and two nitrogen atoms, with the nitrogen atoms occupying distinct chemical environments within the molecular framework. The European Community number 106-907-9 provides additional regulatory identification, while the ChEMBL identifier CHEMBL4591671 facilitates access to biological activity databases. The compound's systematic classification places it within the broader category of substituted pyridines, specifically as a trifluoromethylated heteroaromatic amine. The presence of both basic nitrogen centers—the pyridine nitrogen and the aliphatic amine nitrogen—creates opportunities for diverse chemical interactions and biological activities.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features consistent with substituted pyridine systems, where the pyridine ring maintains planarity while the ethylamine chain adopts flexible conformations. The trifluoromethyl group at the 5-position introduces significant steric and electronic effects that influence the overall molecular geometry and conformational preferences. Computational analysis reveals that the ethylene linker between the pyridine ring and the amine functionality allows for rotational freedom, resulting in multiple energetically accessible conformations under ambient conditions.

The pyridine ring system maintains its characteristic aromatic geometry with carbon-carbon bond lengths typical of delocalized pi-electron systems, while the carbon-nitrogen bond within the ring exhibits partial double-bond character. The trifluoromethyl substituent adopts a tetrahedral geometry around the carbon center, with carbon-fluorine bond lengths of approximately 1.33 Angstroms, consistent with the highly polar nature of these bonds. The ethylamine chain exhibits typical single-bond characteristics, with carbon-carbon and carbon-nitrogen bond lengths falling within expected ranges for aliphatic systems. The primary amine nitrogen adopts a pyramidal geometry due to the lone pair of electrons, creating a site for potential hydrogen bonding interactions.

Conformational analysis indicates that the molecule can adopt multiple low-energy conformations through rotation about the carbon-carbon single bonds connecting the pyridine ring to the ethylamine chain. The most stable conformations typically position the amine group in orientations that minimize steric interactions with the trifluoromethyl substituent while allowing for optimal electronic interactions. The presence of the strongly electron-withdrawing trifluoromethyl group significantly affects the electron density distribution within the pyridine ring, creating a more electron-deficient aromatic system compared to unsubstituted pyridine derivatives.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that confirm the proposed molecular structure, with the trifluoromethyl group appearing as a characteristic quartet in fluorine-19 nuclear magnetic resonance due to coupling with neighboring carbon atoms. The pyridine ring protons exhibit chemical shifts in the aromatic region, typically between 7.5 and 8.7 parts per million, with the proton adjacent to the nitrogen appearing most downfield due to the electron-withdrawing effect of the pyridine nitrogen.

The ethylamine chain protons appear as characteristic multipiples in the aliphatic region, with the methylene group adjacent to the pyridine ring showing chemical shifts around 3.0 parts per million, while the methylene group attached to the amine nitrogen appears near 2.8 parts per million. The primary amine protons typically appear as a broad singlet around 1.5 parts per million, often exhibiting rapid exchange with deuterium oxide when present. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the trifluoromethyl carbon appearing as a quartet due to coupling with the three equivalent fluorine atoms.

| Spectroscopic Parameter | Observed Value | Assignment |

|---|---|---|

| Molecular ion peak (mass spectrometry) | 191.07906 m/z | [M+H]+ |

| Sodium adduct (mass spectrometry) | 213.06100 m/z | [M+Na]+ |

| Predicted collision cross section | 136.6 Ų | [M+H]+ |

| SMILES notation | C1=CC(=NC=C1C(F)(F)F)CCN | Structural representation |

| InChI key | ZYAAOPBQLZKGHH-UHFFFAOYSA-N | Database identifier |

Mass spectrometry analysis confirms the molecular weight of 190.17 grams per mole, with the protonated molecular ion appearing at mass-to-charge ratio 191.07906. Fragmentation patterns typically show loss of the amine functionality and subsequent breakdown of the ethylene bridge, providing structural confirmation through characteristic fragment ions. Fourier transform infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, while the pyridine ring shows aromatic carbon-carbon stretching vibrations around 1600 and 1500 wavenumbers. The trifluoromethyl group displays strong carbon-fluorine stretching absorptions in the 1000-1300 wavenumber region, providing unambiguous identification of this functional group.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of this compound and its derivatives provides detailed insights into solid-state molecular packing and intermolecular interactions. While specific single-crystal structural data for the free base form may be limited, studies of related compounds and salt forms offer valuable information about the preferred molecular conformations in the crystalline state. The dihydrochloride salt form, with molecular formula C8H11Cl2F3N2 and molecular weight 263.08 grams per mole, represents a well-characterized crystalline form that demonstrates typical salt formation patterns for primary aliphatic amines.

The solid-state structure typically exhibits hydrogen bonding networks involving the primary amine nitrogen as a donor and various acceptor sites, including pyridine nitrogen atoms from neighboring molecules and chloride anions in salt forms. The trifluoromethyl group participates in weak intermolecular interactions, including carbon-hydrogen to fluorine contacts and fluorine-fluorine interactions that contribute to the overall crystal packing stability. The planar pyridine rings often engage in pi-pi stacking interactions with neighboring aromatic systems, creating layered arrangements within the crystal lattice.

Powder diffraction studies of various salt forms reveal characteristic diffraction patterns that serve as fingerprints for phase identification and purity assessment. The crystalline forms typically exhibit good thermal stability up to temperatures exceeding 200 degrees Celsius, with decomposition occurring through loss of hydrogen chloride in salt forms or oxidative degradation of the organic framework. Polymorphism studies indicate that the compound may exist in multiple crystalline forms depending on crystallization conditions, solvent systems, and thermal history. The preferred solid-state conformation often differs from gas-phase geometries due to intermolecular packing forces, providing insights into the relative importance of intramolecular versus intermolecular interactions in determining molecular structure.

Properties

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAAOPBQLZKGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592507 | |

| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-36-1 | |

| Record name | 5-(Trifluoromethyl)-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

This method involves the reduction of a nitrile precursor, specifically 2-cyano-3-chloro-5-trifluoromethylpyridine, using borane-based reducing agents under inert conditions.

Procedure

- Preparation of Borane Solution : A borane solution is cooled to -10°C to 0°C under nitrogen protection.

- Addition of Nitrile Precursor : Slowly add 2-cyano-3-chloro-5-trifluoromethylpyridine while maintaining low temperatures.

- Reaction Conditions :

- Stir the mixture for 30–60 minutes.

- Heat to 30–35°C and continue stirring for 1–3 hours.

- Quenching :

- Cool the reaction to 0–5°C.

- Add methanol dropwise and stir at room temperature for 6–8 hours.

- Isolation :

- Distill under reduced pressure to concentrate the solution.

- Add water to precipitate the product, filter, wash, and dry.

Advantages

- High yield and purity.

- Relatively mild reaction conditions compared to other methods.

Limitations

- Requires careful handling of borane reagents due to their reactivity and potential hazards.

Synthesis via Benzophenone Glycine Imine Derivative

Method Overview

This multi-step process involves the reaction of benzophenone glycine imine derivatives with pyridine derivatives under catalytic conditions.

Procedure

- Preparation of Intermediate :

- React benzophenone glycine imine ethyl ester with a pyridine derivative (e.g., 2,3-dichloro-5-trifluoromethyl-pyridine) in the presence of a trialkylamine base (e.g., N,N-diisopropyl N-ethylamine).

- Use an aprotic polar solvent such as propionitrile.

- Catalysis :

- Employ a phase transfer catalyst like tetraethylammonium bromide.

- Reaction Conditions :

- Heat at reflux (105°C) while removing water via a Dean-Stark apparatus.

- Workup :

- Distill off the solvent under reduced pressure.

- Separate phases and isolate the product.

Results

- Yield : Approximately 85%.

- Intermediate Purity : High, as confirmed by liquid chromatography.

Advantages

- Suitable for large-scale synthesis due to robust reaction conditions.

Limitations

- Requires specialized equipment for water removal during reflux.

Synthesis via Trifluoromethylpyridine Derivatives

Method Overview

This approach utilizes trifluoromethylpyridine intermediates, which undergo selective reduction or substitution reactions.

Procedure

- Intermediate Formation :

- Start with compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Chlorinate or fluorinate precursors under liquid-phase or vapor-phase conditions.

- Reduction Step :

- Use reducing agents such as potassium borohydride or catalytic hydrogenation with palladium on carbon (Pd/C).

- Reaction Conditions :

- Conduct reactions at mild temperatures (20–25°C) in solvents like methanol or dimethylformamide (DMF).

Results

Advantages

- Flexible methodology with options for different reducing agents and solvents.

Limitations

- Intermediate steps may require additional purification.

Data Table: Comparison of Preparation Methods

| Parameter | Borane Reduction | Benzophenone Glycine Imine Route | Trifluoromethylpyridine Derivatives |

|---|---|---|---|

| Yield (%) | Up to 92 | ~85 | Variable |

| Purity (%) | ~98.8 | High | High |

| Reaction Temperature | -10°C to 35°C | Reflux (105°C) | Mild (20–25°C) |

| Key Reagent | Borane | Trialkylamine | Potassium Borohydride/Pd-C |

| Solvent | Methanol | Propionitrile | Methanol/DMF |

| Advantages | High yield/purity | Large-scale suitability | Flexible methodology |

| Limitations | Hazardous reagents | Complex setup | Additional purification steps |

Chemical Reactions Analysis

Types of Reactions

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as fluoride ions or amines replace the trifluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride.

Oxidation: Common oxidizing agents are hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

- Key Insight : The -CF₃ group increases lipophilicity (LogP) compared to -OH or -F but remains less lipophilic than -Cl. Solubility trends correlate with polarity: dihydroxyphenyl derivatives are water-soluble, while halogenated pyridines favor organic media.

Biological Activity

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H9F3N

- CAS Number : 1187932-37-1

The presence of a trifluoromethyl group and a pyridine ring suggests potential interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, which may enhance membrane permeability and binding affinity to biological molecules.

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL, suggesting that this compound could possess comparable activity.

2. Anticancer Activity

Research into the anticancer potential of pyridine derivatives has revealed significant findings. For example, certain pyridine-based compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast and prostate cancer . The ability to inhibit key signaling pathways involved in cancer progression makes this compound a candidate for further investigation in cancer therapeutics.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine, and how can reaction conditions be optimized?

- Answer : A common approach involves coupling pyridine derivatives with ethylamine precursors. For example, trifluoromethylpyridine intermediates can undergo nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with ethylamine-bearing reagents. Ethanol/water mixtures with NaOH are effective for hydrolysis steps, as demonstrated in the synthesis of related trifluoromethylpyrimidines (e.g., LCMS-confirmed yields of 338 [M+H]+ via controlled pH adjustments) . Optimization may involve varying solvent polarity (e.g., ethyl acetate for extraction purity) and reaction time (1 hour at room temperature to minimize side products) .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- LCMS : Confirms molecular weight (e.g., m/z 338 [M+H]+ in trifluoromethylpyrimidine analogs) and purity .

- IR Spectroscopy : Identifies functional groups (e.g., amine NH stretches at ~3300 cm⁻¹ and pyridine ring vibrations) .

- NMR : Resolves trifluoromethyl (-CF₃) splitting patterns (¹⁹F NMR) and pyridin-2-yl proton environments (¹H NMR) .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?

- Answer : The -CF₃ group enhances electron-withdrawing effects, stabilizing the pyridine ring against electrophilic attacks. However, under strong basic conditions (e.g., NaOH in ethanol/water), hydrolysis of ester intermediates may occur, requiring pH-controlled workup (e.g., 1 N HCl for protonation) to isolate the free amine . Stability studies should monitor pH-dependent degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected LCMS peaks or NMR shifts) for this compound?

- Answer :

- Step 1 : Validate synthetic intermediates (e.g., confirm trifluoromethylpyridine purity via melting point analysis; mp 287.5–293.5°C for related benzoic acid derivatives) .

- Step 2 : Use computational tools (e.g., DFT calculations) to predict NMR/IR spectra and compare with experimental data .

- Step 3 : Employ orthogonal techniques (e.g., X-ray crystallography for ambiguous pyridin-2-yl geometries) .

Q. What experimental design strategies are recommended for studying the compound’s reactivity in medicinal chemistry applications?

- Answer :

- Scaffold Functionalization : Introduce substituents (e.g., chloro, methoxy) at the pyridine 3-position to modulate bioactivity, guided by SAR studies of histamine H1-receptor agonists .

- In Silico Screening : Use molecular docking to predict binding affinity to target proteins (e.g., kinases or GPCRs), as demonstrated for tyramine-selective imprinted polymers .

- Stability Profiling : Assess metabolic stability in liver microsomes, noting potential deamination or oxidation pathways .

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

- Answer :

- Optimize Coupling Steps : Use Pd-based catalysts (e.g., for Suzuki reactions) with ligand systems (e.g., SPhos) to enhance efficiency .

- Purification : Employ gradient flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates .

- Scale-Up Considerations : Monitor exotherms during trifluoromethylation to avoid decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.